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4-Methylthiazole-5-

carboxaldehyde

Cat. No.: B1296927 Get Quote

For Immediate Release

Shanghai, China – December 21, 2025 – An in-depth spectroscopic analysis of 4-
Methylthiazole-5-carboxaldehyde, a key intermediate in pharmaceutical synthesis, is

presented here for researchers, scientists, and professionals in drug development. This guide

provides a comparative overview of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data

against structurally related compounds, offering valuable insights for compound

characterization and quality control.

Comparative ¹H NMR Data
The proton NMR spectrum of 4-Methylthiazole-5-carboxaldehyde is characterized by three

distinct signals corresponding to the aldehyde proton, the thiazole ring proton, and the methyl

group protons. A comparison with thiazole and 4-methylthiazole highlights the electronic effects

of the aldehyde and methyl substituents on the chemical shifts of the ring proton.
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

4-Methylthiazole-

5-

carboxaldehyde

CDCl₃ 10.1064 s -CHO

8.9481 s H-2

2.7571 s -CH₃

Thiazole CDCl₃ 8.77 d H-2

7.93 d H-4

7.35 dd H-5

4-Methylthiazole CDCl₃ 8.45 d H-2

6.65 d H-5

2.23 s -CH₃

Comparative ¹³C NMR Data
The ¹³C NMR spectrum of 4-Methylthiazole-5-carboxaldehyde provides further structural

confirmation, with distinct resonances for the carbonyl carbon, the three thiazole ring carbons,

and the methyl carbon. The comparison with related thiazole derivatives illustrates the

substituent effects on the carbon chemical shifts within the heterocyclic ring.[1]
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

4-Methylthiazole-5-

carboxaldehyde
CDCl₃ 182.4214 -CHO

161.8374 C-5

158.8544 C-2

132.8399 C-4

16.2193 -CH₃

Thiazole CDCl₃ 153.4 C-2

143.7 C-4

115.3 C-5

4-Methylthiazole CDCl₃ 152.14 C-2

153.49 C-4

113.11 C-5

16.77 -CH₃

Experimental Protocols
The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra,

adaptable for 4-Methylthiazole-5-carboxaldehyde and similar compounds.

¹H NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution should be transferred to a 5 mm NMR tube.

Instrumentation: The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.

Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase the spectrum manually or automatically.

Reference the spectrum to the TMS signal at 0.00 ppm.

Perform baseline correction.

Integrate all signals.

¹³C NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃

with TMS.

Instrumentation: The spectrum is acquired on a 75 MHz (or higher, corresponding to the

proton frequency of the spectrometer) NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration and desired

signal-to-noise ratio.

Data Processing:

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

Phase the spectrum.

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm or the TMS

signal at 0.00 ppm.

Perform baseline correction.

Spectroscopic Analysis Workflow
The logical flow from sample preparation to final data interpretation in spectroscopic analysis is

crucial for obtaining reliable and reproducible results. The following diagram illustrates this

workflow.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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